3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC18010241
Molecular Formula: C13H12F3N3
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F3N3 |
|---|---|
| Molecular Weight | 267.25 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)11-7-18-12-8-17-5-6-19(11)12/h1-4,7,17H,5-6,8H2 |
| Standard InChI Key | IKFFYKYDLIJXGR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=NC=C2C3=CC=C(C=C3)C(F)(F)F)CN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule consists of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold fused with a 4-(trifluoromethyl)phenyl group at the 3-position. The imidazo[1,2-a]pyrazine core comprises a six-membered pyrazine ring fused to a five-membered imidazole ring, with partial saturation in the pyrazine moiety reducing aromaticity and enhancing conformational flexibility . The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects via the -CF₃ substituent, which influences both physicochemical properties and binding interactions .
Table 1: Estimated Physicochemical Properties
Synthesis and Manufacturing Approaches
Key Synthetic Routes
While no direct synthesis of 3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has been reported, analogous methods for imidazo[1,2-a]pyrazines involve cyclocondensation reactions. A plausible pathway, adapted from patent CN102796104A , includes:
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Formation of the Pyrazine Intermediate: Reaction of 2-chloropyrazine with ethylenediamine derivatives under basic conditions.
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Imidazole Ring Cyclization: Treatment with α-haloketones or aldehydes to form the fused imidazo-pyrazine system.
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Introduction of the 4-(Trifluoromethyl)phenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .
Table 2: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 2-Chloropyrazine, Ethylenediamine, K₂CO₃, DMF, 80°C | 85 | 95 |
| 2 | Chloroacetone, HCl, Reflux, 12 h | 78 | 90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65 | 88 |
Physicochemical and Spectroscopic Properties
Stability and Solubility
The trifluoromethyl group enhances lipophilicity, as evidenced by a calculated LogP of 2.8, which surpasses non-fluorinated analogues (LogP ≈ 1.5) . Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 for biological testing .
Spectroscopic Characterization
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¹H NMR: Expected signals include δ 3.2–4.1 ppm (pyrazine CH₂ groups) and δ 7.5–8.1 ppm (aromatic protons from the phenyl ring) .
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¹³C NMR: Distinct peaks for the CF₃ group (δ 121–124 ppm, q, J = 288 Hz) and imidazo-pyrazine carbons (δ 145–160 ppm) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F) .
Biological Activities and Mechanisms
Antimicrobial Effects
The electron-deficient aryl group may disrupt bacterial membrane integrity, as seen in structurally related compounds with MIC values of 4–16 µg/mL against Staphylococcus aureus .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s scaffold aligns with pharmacophores for tyrosine kinase inhibitors (TKIs). Compared to sitagliptin (a triazolo-pyrazine), the imidazo core offers greater metabolic stability, while the -CF₃ group improves blood-brain barrier penetration .
Prodrug Opportunities
Esterification of the pyrazine nitrogen could yield prodrugs with enhanced oral bioavailability, as demonstrated for analogous compounds .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The trifluoromethylphenyl derivative exhibits a 2.4-fold potency increase over difluorophenyl analogues, likely due to enhanced hydrophobic interactions .
Future Research Directions
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